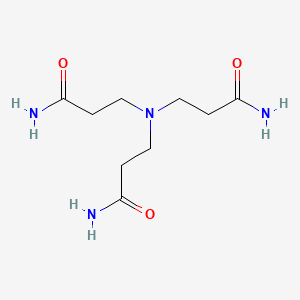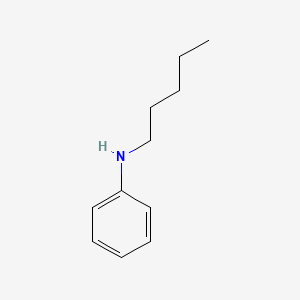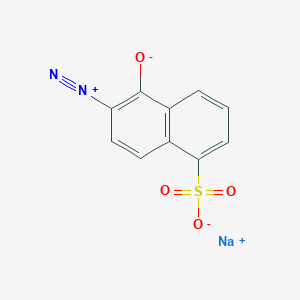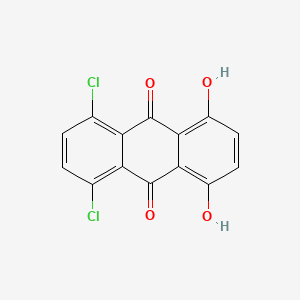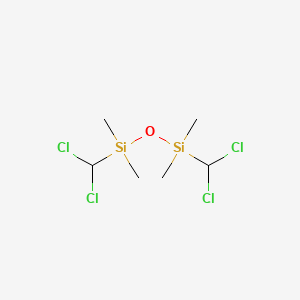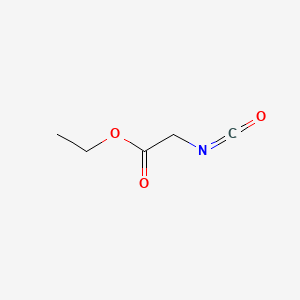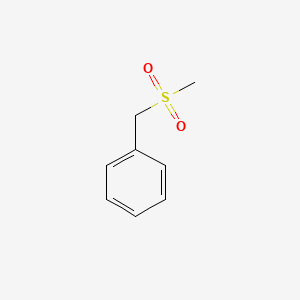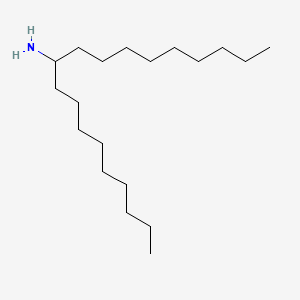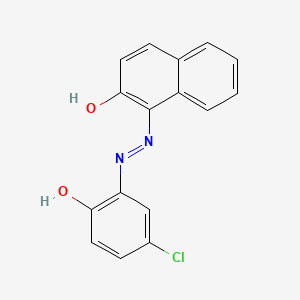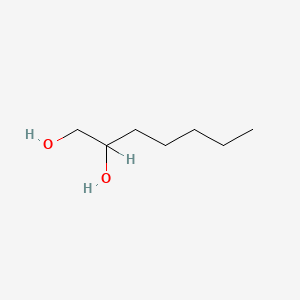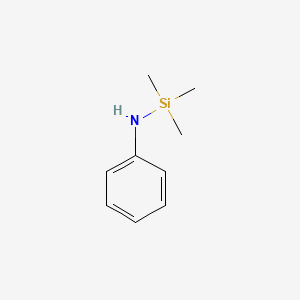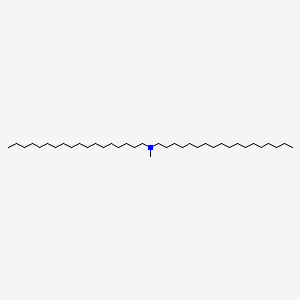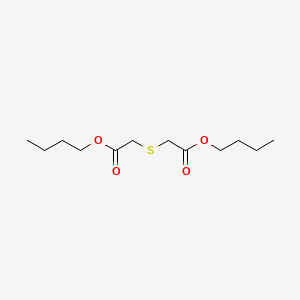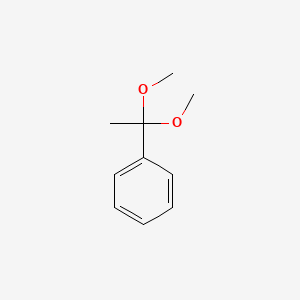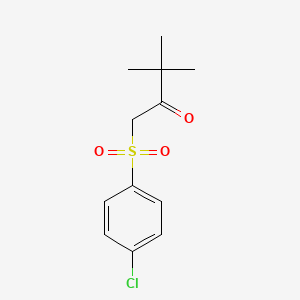
1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
Übersicht
Beschreibung
Sulfones like “1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one” are versatile synthetic intermediates in organic chemistry. Molecules bearing a sulfone unit have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . The sulfone group can be employed as a temporary modulator of chemical reactivity .
Synthesis Analysis
While specific synthesis methods for “1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one” are not available, sulfones are generally synthesized through various methods such as oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and miscellaneous methods .Molecular Structure Analysis
The molecular structure of sulfones is characterized by the presence of a sulfonyl functional group (R-SO2-R). This group can stabilize adjacent carbanions, function as activating, electron-withdrawing substituents in Michael acceptors, or as good leaving groups producing a sulfinate anion .Chemical Reactions Analysis
Sulfones can undergo a variety of chemical reactions. Classical reactions of sulfones in organic synthesis include the Ramberg–Bäcklund reaction of α-halo sulfones and the Julia–Lythgoe olefination .Physical And Chemical Properties Analysis
Sulfones are known for their high thermal and physical-mechanical properties. They are developed for application in conditions of high operating temperatures (over 160°C), high mechanical loading, aggressive chemical media, and high-energy radiation .Wissenschaftliche Forschungsanwendungen
Synthesis of Taurine Derivatives
Researchers have applied the "safety-catch" principle for protecting sulfonic acids to develop a new method for synthesizing taurine derivatives. This approach involves the selective protection and deprotection of sulfonic acids, showcasing a versatile method applicable to a wide range of sulfonic acids in a parallel format. This innovation could significantly impact the synthesis of complex molecules, including pharmaceuticals and biomolecules, due to the pivotal role of sulfonic acids in these compounds (Seeberger et al., 2007).
Development of Fluorescent Molecular Probes
The study on fluorescent solvatochromic dyes highlights the creation of molecules with a "push-pull" electron transfer system, exhibiting strong solvent-dependent fluorescence. These findings are crucial for developing ultrasensitive fluorescent molecular probes to investigate biological events and processes. The research demonstrates how structural modifications can enhance fluorescence properties, providing valuable tools for bioimaging and diagnostics (Diwu et al., 1997).
Mechanosynthesis of Pharmaceutically Relevant Compounds
The application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, marks a significant advancement in pharmaceutical synthesis. This approach offers an efficient, eco-friendly alternative to traditional methods, potentially revolutionizing the production of various drugs and highlighting the versatility of sulfonyl compounds in medicinal chemistry (Tan et al., 2014).
Chemiluminescence for Analytical Applications
The synthesis and base-induced chemiluminescence of sulfonyl-substituted bicyclic dioxetanes present a novel approach for analytical applications. These compounds' ability to emit light upon decomposition in specific solvents offers a unique avenue for developing sensitive analytical methods, potentially transforming how we detect and quantify chemical substances (Watanabe et al., 2010).
Antiviral Activity of Sulfonyl Compounds
The synthesis of sulfonyl benzofuran-3-ones and their evaluation for antiviral activity against the tobacco mosaic virus highlight the potential of sulfonyl compounds in developing new antiviral agents. This research opens the door to exploring sulfonyl derivatives as a basis for designing novel drugs to combat viral diseases (Chen et al., 2010).
Safety And Hazards
Safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid formation of dust and aerosols, and to use personal protective equipment when handling these compounds .
Zukünftige Richtungen
The development of new sulfone compounds and the exploration of their properties and applications is an active area of research. This includes the synthesis of new types of high molecular compounds, the investigation of their reactivity, and the development of new materials with high-performance properties .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3S/c1-12(2,3)11(14)8-17(15,16)10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIUXIMZIKBBSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337870 | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one | |
CAS RN |
207974-06-9 | |
| Record name | 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207974-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207974-06-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



